Ethyl 2-(2-chloro-6-nitrophenoxy)butanoate
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Overview
Description
Ethyl 2-(2-chloro-6-nitrophenoxy)butanoate is a chemical compound with the molecular formula C12H14ClNO5 and a molecular weight of 287.7 g/mol . It is known for its applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-chloro-6-nitrophenoxy)butanoate typically involves the reaction of 2-chloro-6-nitrophenol with ethyl 2-bromobutanoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-chloro-6-nitrophenoxy)butanoate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Nucleophilic Substitution: Products include substituted phenoxybutanoates.
Reduction: Products include amino derivatives.
Hydrolysis: Products include 2-(2-chloro-6-nitrophenoxy)butanoic acid and ethanol.
Scientific Research Applications
Ethyl 2-(2-chloro-6-nitrophenoxy)butanoate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-chloro-6-nitrophenoxy)butanoate is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on the context of its application. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical responses .
Comparison with Similar Compounds
Ethyl 2-(2-chloro-6-nitrophenoxy)butanoate can be compared with other similar compounds, such as:
Ethyl 2-(2-bromo-6-nitrophenoxy)butanoate: Similar structure but with a bromine atom instead of chlorine.
Ethyl 2-(2-chloro-6-aminophenoxy)butanoate: Similar structure but with an amino group instead of a nitro group.
Ethyl 2-(2-chloro-6-nitrophenoxy)propanoate: Similar structure but with a propanoate group instead of a butanoate group.
Properties
IUPAC Name |
ethyl 2-(2-chloro-6-nitrophenoxy)butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO5/c1-3-10(12(15)18-4-2)19-11-8(13)6-5-7-9(11)14(16)17/h5-7,10H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQSGTMRPIJHMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)OC1=C(C=CC=C1Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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